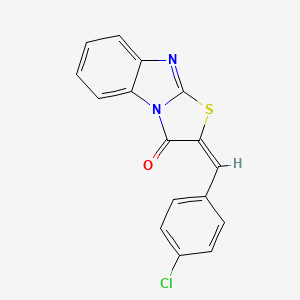

2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Overview

Description

2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo-benzimidazole core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves multiple steps, starting with the formation of the thiazolo-benzimidazole core. One common approach is the condensation of 4-chlorobenzaldehyde with thiazolo-benzimidazole derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies have explored its effects on different cell lines and its potential as a therapeutic agent.

Medicine: The compound's biological activities have led to investigations into its use as a pharmaceutical agent. Its potential to inhibit specific enzymes or receptors makes it a candidate for drug development in treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Thiazolo(3,2-a)benzimidazole derivatives: These compounds share a similar core structure but may have different substituents.

4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group in various positions and contexts.

Uniqueness: 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one stands out due to its specific combination of the thiazolo-benzimidazole core and the chlorophenyl group, which contributes to its unique chemical and biological properties.

Biological Activity

The compound 2-((4-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C16H9ClN2OS

- Molecular Weight : 312.773 g/mol

- CAS Number : 23983-06-4

The compound features a thiazole ring fused with a benzimidazole moiety, which is known for contributing to various pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the thiazolo[3,2-a]benzimidazole class exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]benzimidazoles possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Anticancer Potential : Thiazolo[3,2-a]benzimidazoles have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antioxidant Activity : The antioxidant capabilities of these compounds have also been studied, with some derivatives exhibiting significant activity measured by IC50 values. This property is crucial for protecting cells from oxidative stress-related damage .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-mercaptobenzimidazole with appropriate aldehydes in acidic conditions. The methods used include:

- Condensation Reactions : Utilizing acidified solvents to facilitate the formation of the thiazole-benzimidazole structure.

- Cyclization Techniques : Employing cyclization reactions that yield the target compound efficiently .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiazolo[3,2-a]benzimidazole derivatives revealed that compound variants exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain thiazolo[3,2-a]benzimidazole derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds induced apoptosis and showed promise as potential chemotherapeutic agents .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2E)-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQILZSNILUVNI-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23983-06-4 | |

| Record name | Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-chlorophenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.